Dipalmitin

Description

The Expert Panel concluded that ... Glyceryl Dipalmitate is safe as cosmetic ingredients in the practices of use and concentrations as described in this safety assessment provided that the content of 1,2-diesters is not high enough to induce epidermal hyperplasia.

Glyceryl 1,3-dipalmitate has been reported in Triticum aestivum, Sciadopitys verticillata, and Sauromatum giganteum with data available.

1,3-Dipalmitin is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

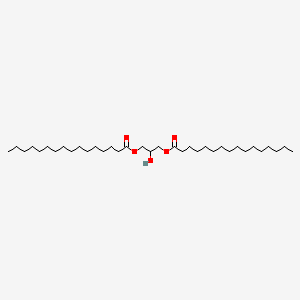

IUPAC Name |

(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h2*33,36H,3-32H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTQAHPLAOYWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H136O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1137.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dipalmitin: Chemical Structure, Properties, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitin (B8236172), a diacylglycerol (DAG), is a lipid molecule of significant interest in various scientific fields, including biochemistry, cell biology, and pharmaceutical sciences. As a key intermediate in lipid metabolism and a component of cellular membranes, this compound plays a role in numerous physiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a particular focus on its role in cellular signaling. Detailed experimental protocols for its synthesis and analysis are also presented to facilitate further research and application.

Chemical Structure and Identification

This compound, also known as glyceryl dipalmitate, consists of a glycerol (B35011) backbone esterified with two palmitic acid molecules. Palmitic acid is a 16-carbon saturated fatty acid. The two palmitoyl (B13399708) chains can be attached to the glycerol backbone in two isomeric forms: 1,2-dipalmitin and 1,3-dipalmitin (B116919). The general term "this compound" often refers to a mixture of these isomers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₃₅H₆₈O₅[1] |

| Molecular Weight | 568.91 g/mol [1] |

| CAS Number (racemic mixture) | 26657-95-4[1] |

| 1,2-Dipalmitoyl-sn-glycerol (B135180) CAS | 30334-71-5 |

| 1,3-Dipalmitin CAS Number | 502-52-3 |

| IUPAC Name (1,2-isomer) | (2,3-dihydroxypropyl) dipalmitate |

| IUPAC Name (1,3-isomer) | (2-hydroxypropane-1,3-diyl) dipalmitate |

| SMILES (1,2-isomer) | CCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--OC(=O)CCCCCCCCCCCCCCC |

| SMILES (1,3-isomer) | CCCCCCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCCCCCC |

| InChI (1,2-isomer) | InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1 |

| InChI (1,3-isomer) | InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its biological function and its application in various formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 71.8 °C[2] |

| Boiling Point | 628.6 °C at 760 mmHg[2] |

| Density | 0.93 g/cm³[2] |

| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml.[1] |

| Appearance | White solid |

| Storage Temperature | -20°C[1] |

Biological Significance and Signaling Pathways

This compound, as a diacylglycerol, is a key second messenger in cellular signaling. Diacylglycerols are generated at the cell membrane in response to extracellular stimuli and play a critical role in the activation of various downstream effector proteins.

Activation of Protein Kinase C (PKC)

One of the most well-characterized roles of diacylglycerol is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on the binding of DAG to their C1 domain, which promotes their translocation to the cell membrane.

While diacylglycerols, in general, are potent activators of PKC, studies have indicated that 1,2-dipalmitoyl-sn-glycerol is a weak activator of this enzyme family.[3] The specific fatty acid composition of the DAG molecule can influence its affinity for different PKC isoforms. 1,3-Dipalmitoyl glycerol has been shown to activate Protein Kinase Cα (PKCα) in vitro with a Ka of 3.8 μM.[4]

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective role of 1,3-dipalmitoyl glycerol. It has been shown to inhibit apoptosis and the production of reactive oxygen species (ROS) and pro-inflammatory mediators in neuronal cells under conditions of oxygen-glucose deprivation and reperfusion.[4] This suggests a potential therapeutic application for this compound in conditions associated with neuronal damage.

Experimental Protocols

Enzymatic Synthesis of 1,3-Dipalmitin

This protocol describes the synthesis of 1,3-dipalmitin through the enzymatic esterification of glycerol and palmitic acid.[4][5]

Materials:

-

Glycerol (anhydrous)

-

Palmitic Acid

-

Immobilized sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei)

-

n-hexane (or other suitable organic solvent)

-

Molecular sieves (4Å)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Equipment:

-

Jacketed glass reactor with magnetic or overhead stirrer

-

Temperature controller/water bath

-

Vacuum pump

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup:

-

In the jacketed glass reactor, dissolve palmitic acid in n-hexane. The molar ratio of palmitic acid to glycerol should be approximately 2:1.

-

Add anhydrous glycerol to the mixture.

-

Add molecular sieves to remove water generated during the reaction.

-

-

Enzymatic Reaction:

-

Add the immobilized lipase to the reaction mixture.

-

Set the reaction temperature to 60-70°C and stir the mixture at a constant speed (e.g., 200-300 rpm).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Enzyme Removal:

-

Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed with solvent and potentially reused.

-

-

Product Purification:

-

Remove the solvent from the reaction mixture using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography.

-

Prepare a silica gel column with hexane.

-

Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and analyze them by TLC to identify those containing pure 1,3-dipalmitin.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.

-

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore.

Instrumentation and Reagents:

-

HPLC system with a pump, autosampler, and column oven

-

Evaporative Light Scattering Detector (ELSD)

-

Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Hexane (HPLC grade)

-

Isopropanol (B130326) (HPLC grade)

-

This compound standard

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound standard in a suitable solvent (e.g., chloroform (B151607) or a mixture of hexane and isopropanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standards by diluting the stock solution.

-

Dissolve or extract the sample containing this compound in a suitable solvent and filter it through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of hexane and isopropanol is commonly used. A typical starting condition could be 98:2 (hexane:isopropanol), gradually increasing the proportion of isopropanol.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

-

ELSD Settings:

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow (Nitrogen): 1.5 L/min

-

(Note: ELSD settings may need to be optimized for the specific instrument).

-

-

-

Data Analysis:

-

Inject the standards and samples.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standards.

-

Applications in Drug Development

This compound and other diacylglycerols are utilized in the development of drug delivery systems. Their amphiphilic nature makes them suitable for use in the formulation of liposomes, solid lipid nanoparticles (SLNs), and other lipid-based carriers. These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.

Conclusion

This compound is a multifaceted lipid molecule with important roles in cellular metabolism and signaling. Its well-defined chemical structure and properties make it a valuable tool for researchers studying lipid biology and developing novel therapeutic strategies. The detailed protocols provided in this guide for its synthesis and analysis will aid in the continued exploration of this significant biomolecule. As our understanding of the intricate roles of specific lipid species in health and disease continues to grow, the importance of studying molecules like this compound will undoubtedly increase.

References

A Technical Guide to 1,2-Dipalmitin and 1,3-Dipalmitin Stereoisomers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive comparison of the stereoisomers 1,2-dipalmitin and 1,3-dipalmitin (B116919). As critical signaling molecules and metabolic intermediates, understanding the distinct physicochemical properties, biological activities, and analytical differentiation of these isomers is paramount for research and development in lipidomics, cell signaling, and pharmaceutical sciences.

Physicochemical and Structural Properties

1,2-Dipalmitin and 1,3-dipalmitin share the same molecular formula (C₃₅H₆₈O₅) and molecular weight (568.91 g/mol ).[1][2] However, the positional difference of the two palmitoyl (B13399708) chains on the glycerol (B35011) backbone results in distinct three-dimensional structures, which in turn influences their physical properties and biological interactions. 1,3-Dipalmitin is a symmetrical molecule, while 1,2-dipalmitin is asymmetrical.[3]

| Property | 1,2-Dipalmitin (racemic) | 1,3-Dipalmitin | References |

| CAS Number | 40290-32-2 | 502-52-3 | [1][2] |

| Synonyms | rac-1,2-Dipalmitoylglycerol, Glycerol 1,2-dipalmitate | α,γ-Dipalmitin, Glyceryl 1,3-dipalmitate | [2][4] |

| Molecular Formula | C₃₅H₆₈O₅ | C₃₅H₆₈O₅ | [1][2] |

| Molecular Weight | 568.91 g/mol | 568.91 g/mol | [1][2] |

| Melting Point | Not consistently reported, varies with enantiomeric form | 72-74 °C | [1] |

| Appearance | Solid | White to off-white solid | [2][5] |

| Solubility | Soluble in organic solvents like chloroform. | Slightly soluble in Chloroform and Ethyl Acetate. | [1][6] |

| Purity (Typical) | >99% | ≥98% to >99.5% | [2][5] |

| Common Impurity | - | ≤2% 1,2-isomer | [4][5] |

Synthesis and Purification

The synthesis of high-purity dipalmitin (B8236172) isomers requires careful selection of methods to control regioselectivity and prevent acyl migration, a common challenge where fatty acid chains move between glycerol positions.

1,3-Dipalmitin Synthesis: Enzymatic synthesis is the preferred method for producing 1,3-dipalmitin due to high specificity.[7] This is typically achieved through the direct esterification of glycerol and palmitic acid, catalyzed by a sn-1,3-regiospecific lipase, such as that from Rhizomucor miehei.[1][8] This method offers milder reaction conditions and reduces the formation of the 1,2-isomer and tripalmitin (B1682551) byproducts compared to chemical synthesis.[8] Purification can be achieved through solvent crystallization or silica (B1680970) gel chromatography.[8]

1,2-Dipalmitin Synthesis: Chemical synthesis of 1,2-dipalmitoyl-sn-glycerol (B135180) often involves a multi-step process using a chiral precursor like (R)-(-)-Solketal to ensure the correct stereochemistry.[9] This process uses protecting groups to direct the acylation to the sn-1 and sn-2 positions.[9] Another approach involves the deacylation of triglycerides, though this can be less specific.[10]

Biological Activity and Signaling Pathways

Diacylglycerols (DAGs) are pivotal second messengers in cellular signaling.[11] The spatial arrangement of the acyl chains is a key determinant of their biological activity, particularly in the activation of Protein Kinase C (PKC) isozymes.[11][12]

PKC Activation: The activation of conventional and novel PKC isoforms is a critical step in numerous signaling cascades that regulate cell proliferation, differentiation, and apoptosis.[9][13] This process is initiated by the generation of sn-1,2-diacylglycerol in the cell membrane by phospholipase C (PLC).[11][14] The DAG molecule, along with calcium and phosphatidylserine, recruits PKC from the cytosol to the membrane and allosterically activates it by binding to its C1 domain.[11][12]

-

1,2-Dipalmitin: As a sn-1,2-diacylglycerol, it is a direct physiological activator of PKC. However, compared to DAGs containing unsaturated fatty acids, 1,2-dipalmitin (a saturated DAG) is characterized as a weak PKC activator.[11][12] The lack of double bonds in its acyl chains is thought to result in a less optimal conformation for interaction with the PKC C1 domain within the membrane.[11]

-

1,3-Dipalmitin: While not the canonical isomer for PKC activation, some literature suggests 1,3-dipalmitin can also activate PKC.[1] However, the interaction is stereospecifically less potent than that of sn-1,2-diacylglycerols.[12] Its symmetrical structure is not the primary physiological activator generated by PLC.[14]

Caption: Canonical PKC Activation Pathway by 1,2-Diacylglycerol.

Experimental Protocols

Accurate differentiation and quantification of 1,2- and 1,3-dipalmitin are essential for research. Due to their structural similarity, chromatographic techniques are most effective.

Protocol: HPLC Separation of 1,2- and 1,3-Dipalmitin

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating diacylglycerol regioisomers. Normal-Phase HPLC (NP-HPLC) is often used, as it separates lipids based on polarity.[3][6]

Objective: To separate and quantify 1,2-dipalmitin and 1,3-dipalmitin in a sample mixture.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column thermostat.

-

Evaporative Light Scattering Detector (ELSD) or a UV detector (low wavelength, e.g., 205 nm), as this compound lacks a strong chromophore.[3][6]

Materials:

-

Silica-based normal-phase column (e.g., PVA-Sil, 250 mm x 4.6 mm, 5 µm).[6]

-

HPLC-grade solvents: n-hexane, 2-propanol (isopropanol).[3]

-

This compound sample and reference standards.

-

Sample solvent: Hexane or chloroform.[3]

Methodology:

-

Standard and Sample Preparation:

-

Prepare stock solutions of 1,2-dipalmitin and 1,3-dipalmitin reference standards at a known concentration (e.g., 1 mg/mL) in the sample solvent.

-

Prepare a mixed standard containing both isomers.

-

Dissolve the unknown sample in the same solvent.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of n-hexane and 2-propanol. A typical starting condition is 99:1 (Hexane:2-Propanol), gradually increasing the percentage of 2-propanol to elute the more polar components. The exact gradient must be optimized for the specific column and system.[3]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Injection Volume: 10 µL.[6]

-

ELSD Settings: Drift tube temperature 40-50°C, nebulizer gas (Nitrogen) pressure ~3.5 bar.[5][6]

-

-

Data Analysis:

-

Run the individual standards to determine their retention times. On a normal-phase column, the less polar, more symmetrical 1,3-dipalmitin will typically elute before the more polar 1,2-dipalmitin.[3][15]

-

Run the mixed standard to confirm baseline separation.

-

Inject the unknown sample.

-

Identify the peaks corresponding to 1,2- and 1,3-dipalmitin based on retention times.

-

Quantify the amount of each isomer by comparing the peak area to a calibration curve generated from the reference standards.

-

Caption: Experimental Workflow for HPLC-ELSD Analysis.

Summary and Implications

The subtle difference in the position of the palmitoyl chains between 1,2- and 1,3-dipalmitin leads to significant variations in their physicochemical properties and biological functions.

-

For Cell Biology Researchers: The weak but direct role of 1,2-dipalmitin in PKC activation contrasts with the less direct role of 1,3-dipalmitin. This distinction is crucial when studying lipid-mediated signaling pathways. The presence of 1,2-dipalmitin as an impurity in 1,3-dipalmitin standards can lead to confounding results in cell-based assays.[15]

-

For Drug Development Professionals: In lipid-based drug delivery systems, the choice of isomer can affect formulation stability, drug loading, and release kinetics due to differences in melting points and crystal packing. Furthermore, when developing modulators of the PKC pathway, understanding the specific interactions of saturated versus unsaturated DAGs is essential for designing targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. larodan.com [larodan.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,3-ジパルミチン酸グリセリル ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 1,2-DIPALMITOYL-SN-GLYCEROL synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Technical Guide to Dipalmitin: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dipalmitin (B8236172), a diacylglycerol of significant interest in pharmaceutical sciences. This document outlines its fundamental physicochemical properties, explores its applications in advanced drug delivery systems, and presents detailed experimental protocols for its synthesis and analysis.

Core Physicochemical Properties of this compound

This compound is a diacylglycerol consisting of a glycerol (B35011) backbone with two palmitic acid chains. Depending on the attachment points of the fatty acid chains, this compound can exist as two main positional isomers: 1,2-dipalmitin and 1,3-dipalmitin (B116919). It is crucial to distinguish between the general term "this compound" and its specific isomers, as they possess distinct physical properties and physiological roles. The quantitative data for this compound and its common isomers are summarized in the table below.

| Property | Value | Isomer(s) |

| CAS Number | 26657-95-4[1][2][3][4][5][6] | Mixture/Unspecified |

| 40290-32-2[7] | 1,2-Dipalmitin | |

| 502-52-3[8] | 1,3-Dipalmitin | |

| Molecular Weight | 568.91 g/mol [1][2][3][7][8] | All isomers |

| Molecular Formula | C35H68O5[1][2][3][5][7][8] | All isomers |

| Physical Form | Solid[5] | General |

| Storage Temperature | -20°C[4][5][6] | General |

Applications in Drug Development

This compound, particularly the 1,3-isomer, is a key lipid excipient in the development of advanced drug delivery systems, most notably Solid Lipid Nanoparticles (SLNs).[9] SLNs are colloidal carriers that offer a promising platform for enhancing the bioavailability of poorly soluble drugs, achieving controlled release, and improving drug stability.[9]

The utility of 1,3-dipalmitin in SLN formulations stems from its high melting point and stable crystalline structure.[9] This stability helps to prevent the expulsion of the encapsulated drug during storage, a common challenge with other lipid matrices.[9] The lipidic nature of this compound makes it an ideal candidate for encapsulating hydrophobic active pharmaceutical ingredients (APIs).[9]

Experimental Protocols

Enzymatic Synthesis of 1,3-Dipalmitin

The enzymatic synthesis of 1,3-dipalmitin is often preferred over chemical synthesis due to its high regioselectivity, which yields a purer product under milder conditions.[3] A common method involves the lipase-catalyzed esterification of glycerol and palmitic acid.[1]

Materials:

-

Glycerol

-

Palmitic Acid

-

Immobilized sn-1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)[3]

-

Organic solvent (e.g., n-hexane)[1]

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, dissolve palmitic acid in a suitable volume of n-hexane (if not a solvent-free system). Add glycerol to the mixture.

-

Enzyme Addition: Introduce the immobilized lipase to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 60-75°C) with continuous stirring (e.g., 200-300 rpm).[1] The temperature should be above the melting point of palmitic acid in a solvent-free system.[1]

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.[3]

-

Purification:

-

Filtration: Remove the immobilized enzyme by filtration.

-

Solvent Removal: If a solvent was used, remove it using a rotary evaporator.

-

Purification: The crude product can be purified by crystallization from a solvent like n-hexane or by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to elute the final product.[1]

-

Formulation and Characterization of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

-

1,3-Dipalmitin (solid lipid)[9]

-

Surfactant (e.g., Polysorbate 80, Lecithin)[9]

-

Hydrophobic Active Pharmaceutical Ingredient (API)

-

Purified water

Procedure:

-

Preparation of Lipid Phase: Melt the 1,3-dipalmitin at a temperature approximately 5-10°C above its melting point. Dissolve the hydrophobic API in the molten lipid.

-

Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

-

Homogenization: Add the hot aqueous phase to the hot lipid phase and mix using a high-shear homogenizer.

-

Ultrasonication: Subject the resulting pre-emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.

-

Cooling: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to assess the stability of the nanoparticle dispersion.

-

Entrapment Efficiency (EE%) and Drug Loading (DL%): Typically determined by separating the unentrapped drug from the SLNs via ultracentrifugation and quantifying the drug in the supernatant and/or the nanoparticles using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[9]

-

Analytical Techniques for this compound Isomer Differentiation

The accurate differentiation between 1,2- and 1,3-dipalmitin is critical for research and quality control. Several analytical techniques can be employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating diacylglycerol regioisomers. The separation is based on the subtle differences in polarity, with 1,3-dipalmitin typically eluting earlier than the more polar 1,2-dipalmitin on a normal-phase column.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is highly effective for the unambiguous structural confirmation of the isomers, particularly for pure or simplified samples.[2]

-

Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their distinction, especially when coupled with a chromatographic separation technique like GC-MS or LC-MS.[2]

Diagrams

Caption: Experimental workflow for this compound-based SLN formulation and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 26657-95-4 [amp.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound =99.0 26657-95-4 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Purification of Dipalmitoylglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dipalmitoylglycerol, with a primary focus on 1,3-dipalmitoylglycerol (1,3-DPG). 1,3-DPG is a structured diacylglycerol (DAG) of significant interest in the pharmaceutical and food industries due to its unique physiological properties, including potential applications in weight management and as a structured lipid in drug delivery systems.[1][2] Unlike triglycerides, 1,3-DAGs are metabolized differently and are less likely to be stored as body fat.[2] This document details the prevalent chemoenzymatic synthesis routes and multi-step purification processes, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development efforts.

Synthesis of 1,3-Dipalmitoylglycerol

The production of 1,3-dipalmitoylglycerol with high regioselectivity is most effectively achieved through enzymatic synthesis. This method overcomes the limitations of traditional chemical synthesis, which often results in a mixture of isomers and requires harsh reaction conditions.[1][2] The preferred method is the lipase-catalyzed esterification of glycerol (B35011) with palmitic acid in a solvent-free system.

Enzymatic Esterification

Enzymatic synthesis utilizes 1,3-specific lipases to catalyze the esterification reaction, ensuring that palmitic acid is added specifically to the sn-1 and sn-3 positions of the glycerol backbone.[1] This high degree of specificity is crucial for producing the desired 1,3-DPG isomer. Immobilized lipases, such as Lipozyme TL IM or Novozym® 435, are commonly used due to their stability at the required reaction temperatures and ease of removal from the reaction mixture.[2][3]

The overall workflow for the synthesis and subsequent purification is depicted below.

References

Dipalmitin: A Comprehensive Technical Guide on its Natural Sources and Biological Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitin (B8236172), a diacylglycerol (DAG) consisting of a glycerol (B35011) backbone esterified with two palmitic acid molecules, is a significant lipid molecule with diverse biological functions and applications. It exists primarily in two isomeric forms, 1,2-dipalmitin and 1,3-dipalmitin (B116919), each with distinct metabolic fates and signaling roles. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthetic pathways, and its multifaceted biological roles, including its function as a second messenger in crucial signaling cascades and its emerging therapeutic potential. Furthermore, this document details its application in pharmaceutical sciences as a key component in advanced drug delivery systems. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support advanced research and development.

Natural Sources and Physicochemical Properties

This compound is a naturally occurring lipid found in various vegetable oils and animal fats, typically as a component of triacylglycerols (TAGs).[1] Palmitic acid, the fatty acid constituent of this compound, is the most common saturated fatty acid in the human body and is found in sources like palm oil, butter, cheese, milk, and animal fat.[2][3] Glyceryl dipalmitate has been identified in plants such as Triticum aestivum (wheat), Sciadopitys verticillata, and Sauromatum giganteum.[4]

While this compound is present in many natural fats and oils, precise quantification of the specific 1,2- or 1,3-dipalmitin isomers is not extensively documented in publicly available literature.[1] Most analyses focus on the total diacylglycerol content or the profile of TAG species containing palmitic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₃₅H₆₈O₅ | [5][6][7] |

| Molecular Weight | 568.91 g/mol | [5][6][7] |

| Appearance | White solid/powder | [2][8] |

| Isomeric Forms | 1,2-dipalmitin, 1,3-dipalmitin | [5][9] |

| Solubility | Soluble in ether, chloroform; Insoluble in water | [8] |

| CAS Number (Mixture) | 26657-95-4 | [7][10] |

| CAS Number (1,2-Dipalmitin) | 40290-32-2 | [6] |

| CAS Number (1,3-Dipalmitin) | 502-52-3 | [11] |

Biosynthesis and Metabolism

This compound is a key intermediate in the de novo synthesis of triacylglycerols, a process known as the Kennedy pathway. This fundamental metabolic pathway is conserved across both plants and animals.[1]

The synthesis begins with a glycerol-3-phosphate backbone. Two sequential acylation steps, catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT), add fatty acids like palmitic acid to the sn-1 and sn-2 positions. This forms lysophosphatidic acid and subsequently phosphatidic acid. A phosphate (B84403) group is then removed from phosphatidic acid by phosphatidic acid phosphatase (PAP), yielding a 1,2-diacylglycerol, such as 1,2-dipalmitin.[1] This 1,2-DAG is at a critical metabolic juncture: it can be further acylated by diacylglycerol acyltransferase (DGAT) to form a triacylglycerol for energy storage, or it can be utilized in other metabolic or signaling pathways.[1]

The 1,3-dipalmitin isomer is less directly synthesized in this primary pathway but can be formed through acyl migration from the 1,2-isomer or during the partial hydrolysis of triacylglycerols.

References

- 1. benchchem.com [benchchem.com]

- 2. lesielle.com [lesielle.com]

- 3. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipalmitin | C35H68O5 | CID 68149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. larodan.com [larodan.com]

- 7. larodan.com [larodan.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. scbt.com [scbt.com]

- 11. larodan.com [larodan.com]

Dipalmitin in Cellular Lipid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth exploration of dipalmitin's role as a key intermediate in cellular lipid metabolism. It covers its biosynthesis and degradation, its function in signaling pathways, and its involvement in metabolic diseases. Detailed experimental methodologies, quantitative data, and pathway visualizations are included to support advanced research and therapeutic development.

Introduction to This compound (B8236172)

This compound, a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with two palmitic acid chains, is a central molecule in lipid metabolism.[1][2][3] It exists as two main isomers, 1,2-dipalmitin and 1,3-dipalmitin, which serve as critical intermediates in the synthesis of triglycerides (TGs) for energy storage and phospholipids (B1166683) for membrane structure.[4][5][6] Beyond its structural role, the accumulation of specific DAGs like this compound is increasingly recognized for its potent function as a second messenger in cellular signaling, most notably in the activation of Protein Kinase C (PKC).[1][7][8] Dysregulation of this compound metabolism is linked to cellular stress and the pathogenesis of metabolic diseases, including insulin (B600854) resistance.[1][9]

Metabolic Pathways Involving this compound

This compound is dynamically synthesized and catabolized within the cell, primarily at the endoplasmic reticulum and lipid droplets. Its concentration is tightly regulated by a series of enzymatic reactions that balance energy storage and signaling needs.

Biosynthesis of this compound

This compound is synthesized via the Kennedy pathway, the primary route for de novo triglyceride synthesis.[10][11] This pathway begins with glycerol-3-phosphate and involves sequential acylation steps.

-

Glycerol-3-phosphate Acyltransferase (GPAT): Catalyzes the addition of a fatty acyl-CoA, often palmitoyl-CoA, to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).

-

1-Acylglycerol-3-phosphate Acyltransferase (AGPAT): Adds a second fatty acyl-CoA to the sn-2 position of LPA to produce phosphatidic acid (PA).[10]

-

Phosphatidic Acid Phosphatase (PAP), or Lipin: Dephosphorylates PA to yield 1,2-diacylglycerol (1,2-dipalmitin if both acyl chains are palmitate).[4][5][12] This is a critical regulatory step, controlling the flux of PA towards either triglyceride or phospholipid synthesis.

-

Diacylglycerol Acyltransferase (DGAT): In the final step of triglyceride synthesis, DGAT esterifies the diacylglycerol with a third fatty acyl-CoA.[11][13][14][15] this compound is a direct substrate for this reaction.

References

- 1. Localisation and composition of skeletal muscle diacylglycerol predicts insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitate inhibits insulin gene expression by altering PDX-1 nuclear localization and reducing MafA expression in isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hormone-sensitive lipase is necessary for normal mobilization of lipids during submaximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of palmitate supplementation on gene expression profile in proliferating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. In vitro reconstitution reveals substrate selectivity of protein S-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Expression profiling of palmitate- and oleate-regulated genes provides novel insights into the effects of chronic lipid exposure on pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Dipalmitin Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitin (B8236172), a diacylglycerol composed of two palmitic acid chains, is a crucial excipient in the pharmaceutical and food industries. Its physicochemical properties, such as melting point, solubility, and crystalline structure, significantly influence the stability, bioavailability, and manufacturing processes of final products. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound powder, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and formulation scientists in its effective utilization.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized below, with detailed explanations in the subsequent sections.

General Properties

| Property | Value | Source |

| Chemical Name | Glycerol 1,2(3)-dihexadecanoate | [2] |

| Synonyms | Dipalmitoylglycerol, Dihexadecanoin | [2][3] |

| CAS Number | 26657-95-4 | [2] |

| Molecular Formula | C35H68O5 | [4] |

| Molecular Weight | 568.9 g/mol | [4] |

| Appearance | White to off-white solid/powder | [1][2] |

| Storage Temperature | -20°C is recommended for long-term stability.[4] | [2][4] |

Thermal Properties

The thermal behavior of this compound is critical for applications involving heating or melting, such as in the preparation of solid lipid nanoparticles or emulsions.

| Property | Value | Source |

| Melting Point | 71.8 °C | [2] |

| Boiling Point | 628.56 °C (estimated) | [5] |

| Flash Point | 177.70 °C (estimated) | [5] |

Solubility

This compound is a nonpolar lipid, and its solubility is governed by the "like dissolves like" principle, exhibiting higher solubility in nonpolar organic solvents and very low solubility in polar solvents like water.[6]

| Solvent | Solubility | Data Type | Source |

| Dimethylformamide (DMF) | 20 mg/mL | Quantitative | [2][4][6] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | Quantitative | [2][4][6] |

| Ethanol | 0.25 mg/mL | Quantitative | [2][4][6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.7 mg/mL | Quantitative | [2][4][6] |

| Chloroform | Slightly Soluble | Qualitative | [1][6] |

| Ethyl Acetate | Slightly Soluble | Qualitative | [6] |

| Ether | Soluble | Qualitative | [1] |

| Water | Insoluble | Qualitative | [1] |

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or arrangement. This compound exhibits a rich polymorphism that significantly influences its physical properties.[7][8] The primary polymorphic forms are α, β', and β, with stability increasing in that order (α → β' → β).[7][9]

-

α (Alpha) form: This is the least stable polymorph, typically formed upon rapid cooling from the melt.[9]

-

β' (Beta prime) form: This form is more stable than the α form and is often desired in food products for its plastic texture.

-

β (Beta) form: This is the most stable polymorphic form with the highest melting point and packing density.[7][9]

The transition between these forms can be influenced by factors such as temperature, cooling rate, and the presence of impurities.[9][10] Understanding and controlling these transformations is crucial for ensuring the stability and desired physical characteristics of this compound-containing formulations.[8]

Experimental Protocols

Precise characterization of this compound's physicochemical properties relies on standardized experimental methods.

Determination of Solubility (Isothermal Equilibrium Method)

This protocol describes a method to determine the equilibrium solubility of this compound in a solvent at a specific temperature.[6]

Materials:

-

This compound powder (>99% purity)

-

Solvent of choice

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a known volume or mass of the solvent in a glass vial. The excess solid ensures that a saturated solution is formed.[6]

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixture for 24-72 hours to ensure equilibrium is reached.[6] Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature until the undissolved solid settles.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe and filter it through a suitable syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and place it in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Gravimetric Analysis: Once the solvent is completely evaporated, weigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume (or mass) of the solvent used.[6]

Caption: Workflow for determining this compound solubility.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting points and enthalpies of fusion of this compound's polymorphic forms and to study their transitions.[7][8]

Materials:

-

This compound powder (>99% purity)

-

Aluminum DSC pans and lids

-

DSC instrument

-

Certified standards for calibration (e.g., indium)

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards.[7]

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan and hermetically seal it.[7] Prepare an empty, sealed aluminum pan as a reference.

-

Thermal Program:

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the system at a temperature below the expected melting point.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the final melting point.

-

Cool the sample at a controlled rate back to the starting temperature.

-

Perform a second heating scan to observe any changes in the thermal profile due to the thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks corresponding to melting events and exothermic peaks corresponding to crystallization or polymorphic transitions.[8] The peak temperature provides the melting point, and the integrated peak area corresponds to the enthalpy of fusion.

Polymorph Identification by Powder X-ray Diffraction (PXRD)

PXRD is essential for identifying the different crystalline forms of this compound based on their unique diffraction patterns.[7]

Materials:

-

This compound powder (prepared in different polymorphic forms through controlled thermal treatment)

-

Mortar and pestle

-

Sample holder

-

Powder X-ray diffractometer with a Cu Kα radiation source

Procedure:

-

Sample Preparation: Prepare the different polymorphic forms of this compound using controlled heating and cooling protocols. Gently grind the solidified sample to a fine powder.[7]

-

Sample Mounting: Mount the fine powder onto the sample holder, ensuring a flat and uniform surface.

-

Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, including the angular range (2θ), step size, and scan speed.

-

Data Collection: Initiate the X-ray scan and collect the diffraction pattern.

-

Data Analysis: Analyze the positions (2θ values) and intensities of the diffraction peaks. Each polymorphic form will have a characteristic set of peaks, allowing for its identification.

Caption: Polymorphic transitions of this compound.

Stability and Storage

This compound powder is considered stable under normal conditions.[1] For long-term storage, it is recommended to keep it at -20°C.[4] It is important to protect it from incompatible materials, such as strong oxidizing agents.[1]

Conclusion

A comprehensive understanding of the physicochemical properties of this compound powder is paramount for its successful application in research and product development. This guide has provided a detailed overview of its key characteristics, including thermal properties, solubility, and polymorphism. The experimental protocols and visual diagrams offered herein serve as practical tools for scientists and researchers to effectively characterize and utilize this versatile lipid excipient.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | 26657-95-4 [amp.chemicalbook.com]

- 3. larodan.com [larodan.com]

- 4. caymanchem.com [caymanchem.com]

- 5. glyceryl dipalmitate, 26657-95-4 [thegoodscentscompany.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. tandfonline.com [tandfonline.com]

Crystalline Structure of 1,3-Dipalmitoyl-Glycerol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of 1,3-dipalmitoyl-glycerol (1,3-DPG), a diacylglycerol of significant interest in pharmaceutical and food sciences. Due to the limited direct crystallographic data for 1,3-DPG in the available literature, this guide draws parallels from the extensively studied and structurally related triacylglycerols, such as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and tripalmitin. The principles of polymorphism, thermal behavior, and analytical methodologies discussed are fundamental to understanding and controlling the solid-state properties of lipid-based formulations.

Polymorphism in Glycerolipids

Glycerolipids, including 1,3-dipalmitoyl-glycerol, exhibit polymorphism, which is the ability of a compound to exist in multiple crystalline forms. These different polymorphs, while chemically identical, possess distinct physical properties, including melting point, solubility, and stability. The control of polymorphism is critical in drug development and food manufacturing as it directly impacts product performance, bioavailability, and shelf-life.

The primary polymorphic forms observed in glycerolipids are designated as α (alpha), β' (beta prime), and β (beta).

-

α (Alpha) Form: This is generally the least stable polymorph with the lowest melting point. It is often the first form to crystallize from the melt upon rapid cooling.[1]

-

β' (Beta Prime) Form: This form has intermediate stability and melting point.

-

β (Beta) Form: This is typically the most stable polymorph with the highest melting point.[1]

The transformation between these polymorphic forms is influenced by factors such as temperature, cooling and heating rates, and the presence of impurities.[2][3] These transformations can occur via solid-state transitions or through a melt-mediated process.[3]

Quantitative Data on Polymorphic Forms

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Stability |

| α (Alpha) | ~45 | 108.4 | Least Stable |

| β' (Beta Prime) | - | - | Intermediate |

| β (Beta) | ~66 | 177.2 | Most Stable |

Note: The β' form is an intermediate state, and its thermal properties can be more variable and challenging to isolate.[1]

Experimental Protocols

Analysis of Crystallization Behavior using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the melting and crystallization of lipids.[1]

Objective: To determine the melting and crystallization profiles of 1,3-dipalmitoyl-glycerol and identify its polymorphic forms based on their thermal transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the 1,3-dipalmitoyl-glycerol sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is to be used as a reference.[4]

-

DSC Program:

-

Heat the sample to 80°C at a rate of 10°C/min to erase any prior crystal memory.

-

Hold the sample at 80°C for 10 minutes.

-

Cool the sample to -40°C at a controlled rate (e.g., 5°C/min) to obtain the crystallization profile.[4]

-

Hold the sample at -40°C for 5 minutes.

-

Heat the sample from -40°C to 80°C at a controlled rate (e.g., 5°C/min) to obtain the melting profile.[4]

-

-

Data Interpretation: The resulting thermogram will show exothermic peaks corresponding to crystallization events during cooling and endothermic peaks corresponding to melting events during heating. The peak temperatures and the area under the peaks (enthalpy) are characteristic of the different polymorphic forms.[1]

Identification of Polymorphic Forms by X-Ray Diffraction (XRD)

X-Ray Diffraction is a primary technique for the unequivocal identification of crystalline polymorphs. Each polymorphic form has a unique crystal lattice, which results in a characteristic diffraction pattern.

Objective: To identify the specific polymorphic form(s) of 1,3-dipalmitoyl-glycerol present in a sample.

Methodology:

-

Sample Preparation: The 1,3-dipalmitoyl-glycerol sample should be crystallized under controlled temperature conditions to promote the formation of specific polymorphs. A small amount of the crystallized material is then carefully placed on a sample holder.[4]

-

XRD Analysis:

-

Data Interpretation: The resulting diffraction pattern will exhibit peaks at specific 2θ angles. The positions and intensities of these peaks are compared with known patterns for α, β', and β forms of glycerolipids to identify the polymorph(s) present in the sample.

Visualizations

Polymorphic Transformation Pathways

The following diagram illustrates the typical transformation pathways between the different polymorphic forms of glycerolipids, as influenced by thermal conditions.

Caption: Polymorphic transformations in glycerolipids.

Experimental Workflow for Crystalline Structure Characterization

The diagram below outlines a typical experimental workflow for the comprehensive characterization of the crystalline structure of lipids like 1,3-dipalmitoyl-glycerol.

Caption: Workflow for lipid crystal characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. In situ observation of transformation pathways of polymorphic forms of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) examined with synchrotron radiation X-ray diffraction and DSC | Semantic Scholar [semanticscholar.org]

- 3. In situ observation of transformation pathways of polymorphic forms of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) examined with synchrotron radiation X-ray diffraction and DSC - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

Solubility of Dipalmitin in Ethanol and Other Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of dipalmitin (B8236172) in ethanol (B145695) and other organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed solubility data and experimental methodologies.

Introduction to this compound and its Solubility

This compound, a diacylglycerol, is a lipid molecule composed of a glycerol (B35011) backbone with two palmitic acid chains. As a nonpolar lipid, its solubility is primarily dictated by the "like dissolves like" principle, meaning it exhibits higher solubility in nonpolar organic solvents and significantly lower solubility in polar solvents such as water.[1] Understanding the solubility of this compound is crucial for a variety of applications, including the development of pharmaceutical formulations, and in the food and cosmetic industries.[1][2]

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents. Quantitative data is limited and is typically provided at room temperature unless otherwise specified.[1]

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Class | Polarity | Solubility (mg/mL) |

| Dimethylformamide (DMF) | Amide | Polar Aprotic | 20[1][3][4][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | Polar Aprotic | 30[1][3][4][5] |

| Ethanol | Alcohol | Polar Protic | 0.25[1][3][4][5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | Polar | 0.7[1][3][4][5] |

Table 2: Qualitative Solubility of this compound

| Solvent | Chemical Class | Polarity | Solubility |

| Chloroform | Halogenated Alkane | Nonpolar | Slightly Soluble[1][6] |

| Ethyl Acetate | Ester | Moderately Polar | Slightly Soluble[1][6] |

| Water | - | Highly Polar | Insoluble[2][7] |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of lipids like this compound. The choice of method often depends on the nature of the solvent (liquid vs. solid/semi-solid).

This protocol is a reliable method for determining the equilibrium solubility of this compound in a liquid organic solvent at a specific temperature.[1]

-

Step 1: Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.[1]

-

Step 2: Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the solution to reach equilibrium.[1]

-

Step 3: Phase Separation: After equilibration, allow the vials to stand at the experimental temperature so that the undissolved solid can sediment.[1]

-

Step 4: Supernatant Analysis: Carefully extract a known volume of the clear supernatant.

-

Step 5: Solvent Evaporation: Transfer the supernatant to a pre-weighed dish and evaporate the solvent using a gentle stream of nitrogen or by placing it in a vacuum oven.[1]

-

Step 6: Gravimetric Analysis: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant weight is achieved.[1]

-

Step 7: Calculation: Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight. Express the solubility as mass of solute per volume of solvent (e.g., mg/mL).[1]

The shake-flask method is a widely used technique for solubility determination.[8] An excess amount of the solute (this compound) is added to the solvent and agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

For determining solubility in solid or semi-solid lipid excipients, techniques like Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM) are employed.[9][10]

-

Differential Scanning Calorimetry (DSC): This method relies on the principle that the melting enthalpy of the solid solvent decreases as the solute dissolves in it. As the concentration of the dissolved solute increases, the energy required to melt the solvent decreases until saturation is reached.[9]

-

Hot Stage Microscopy (HSM): This technique involves observing the sample under a cross-polarized light microscope while heating it. Crystalline materials are birefringent. If the drug is fully solubilized, no birefringence is observed above the excipient's melting point. If birefringence is still visible, it indicates that the drug is not completely dissolved, and the concentration is above the saturation solubility.[9]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility determination by gravimetric analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 26657-95-4,this compound | lookchem [lookchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,3-Dipalmitoyl Glycerol | CAS 502-52-3 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1,3-DIPALMITIN | 502-52-3 [chemicalbook.com]

- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 10. youtube.com [youtube.com]

A Technical Guide to the Thermal Analysis of Dipalmitin Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of the thermal analysis of dipalmitin (B8236172), a diacylglycerol of significant interest in pharmaceutical formulations and material science. Understanding the phase transitions of this compound is paramount for controlling the stability, bioavailability, and manufacturing processes of lipid-based systems. This document provides a comprehensive overview of the polymorphic behavior of this compound, detailed experimental protocols for its characterization using Differential Scanning Calorimetry (DSC), and a summary of its thermal properties.

The Polymorphism of this compound

This compound, like many lipids, exhibits polymorphism—the ability to exist in multiple crystalline forms, each with a distinct molecular arrangement and unique physicochemical properties. These different crystalline structures, or polymorphs, directly influence the melting point, enthalpy of fusion, solubility, and stability of the material. The primary polymorphic forms of di- and triglycerides are the α (alpha), β' (beta-prime), and β (beta) forms.

The stability of these polymorphs increases from the least stable α form to the most stable β form. The α form, characterized by a hexagonal subcell packing, has the lowest melting point and is typically obtained through rapid cooling from the molten state. The β' form is of intermediate stability and has an orthorhombic perpendicular subcell. The β form is the most thermodynamically stable, possessing a triclinic parallel subcell and the highest melting point. The transitions between these forms are influenced by factors such as temperature, cooling and heating rates, and the presence of impurities or solvents.

Quantitative Thermal Analysis Data

Precise and consolidated quantitative data for all polymorphic forms of this compound are not extensively available in peer-reviewed literature. However, the thermal behavior of the closely related triglyceride, tripalmitin (B1682551) (PPP), has been well-characterized and serves as a valuable proxy to illustrate the expected trends in melting points and enthalpies of fusion for this compound's polymorphs.[1] The most stable β polymorph of 1,3-dipalmitin (B116919) is reported to have a melting point in the range of 73-74°C.[2]

The following tables summarize the thermal properties of the well-characterized polymorphs of tripalmitin, which are analogous to what can be expected for this compound.

Table 1: Melting Points of Tripalmitin Polymorphs

| Polymorphic Form | Melting Point (°C) |

| α (Alpha) | ~44-46 |

| β' (Beta-Prime) | ~55-57 |

| β (Beta) | ~65-67 |

Source: Data compiled from multiple sources.[3]

Table 2: Enthalpy of Fusion of Tripalmitin Polymorphs

| Polymorphic Form | Enthalpy of Fusion (kJ/mol) |

| α (Alpha) | ~108.4 |

| β (Beta) | ~171.3 - 177.2 |

Source: Data compiled from multiple sources.[1][3] Note: The enthalpy of fusion for the β' form is less commonly reported due to its intermediate and often transient nature.

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC) is a cornerstone technique for elucidating the thermal properties of this compound, including the temperatures and enthalpies of its phase transitions.[1][2]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound and to observe the transitions between them.

Materials and Equipment:

-

High-purity (>99%) this compound

-

Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

-

Aluminum DSC pans and hermetic sealing press

-

Certified standards for temperature and enthalpy calibration (e.g., indium)

-

Inert purge gas (e.g., nitrogen)

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Thermal Program for Polymorph Generation and Analysis:

-

Initial Melt and Crystal Memory Erasure: Heat the sample to a temperature approximately 20°C above its final melting point (e.g., to 95°C) and hold for 10 minutes to erase any previous crystal memory.[2]

-

Generation of the α (Alpha) Form: Rapidly cool the molten sample to a low temperature (e.g., 0°C) at a fast cooling rate (e.g., 20°C/min).[2]

-

Generation of the β' (Beta-Prime) Form: Following the initial melt, cool the sample to a temperature just below the expected melting point of the α form and hold it isothermally for a specific duration to encourage the transition to the β' form. The exact temperature and time may require optimization.[2]

-

Generation of the β (Beta) Form: After melting, cool the sample slowly (e.g., 1-2°C/min) to room temperature. Alternatively, hold the sample at a temperature just below the melting point of the β' form for an extended period to facilitate the transformation to the most stable β form.[2]

-

Analysis Scan: After the desired polymorph has been generated through the specific thermal treatment, heat the sample at a controlled rate (e.g., 5 or 10°C/min) from the low temperature to a temperature above the final melting point.[2]

-

-

Data Analysis:

-

Record the heat flow as a function of temperature. The resulting DSC thermogram will display endothermic peaks corresponding to the melting of the different polymorphic forms. Exothermic peaks may also be observed, indicating a recrystallization from a less stable to a more stable form.

-

From the thermogram, determine the onset temperature of melting (melting point) and the integrated peak area (enthalpy of fusion) for each observed transition.

-

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the characterization of this compound polymorphs using DSC.

Polymorphic Phase Transitions

The relationships between the different polymorphic forms of this compound involve transitions from less stable to more stable forms, which can be induced by thermal treatment.

Conclusion

The thermal analysis of this compound reveals a complex polymorphic behavior that is critical to control in various applications, particularly in the pharmaceutical industry. Differential Scanning Calorimetry provides a powerful tool for characterizing the distinct crystalline forms (α, β', and β) and their phase transitions. By carefully controlling the thermal history, such as cooling and heating rates, it is possible to selectively generate and identify these polymorphs. While specific quantitative data for this compound remains a subject for further detailed investigation, the analogous behavior of tripalmitin offers valuable insights into the expected thermal properties. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and scientists to conduct thorough thermal analyses of this compound, leading to a better understanding and control of its physical properties in formulated products.

References

Dipalmitin: A Technical Guide to its Function in Cell Membrane Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitin (B8236172), a diacylglycerol (DAG) comprised of a glycerol (B35011) backbone esterified to two palmitic acid chains, is a minor yet pivotal component of cellular membranes. While not as abundant as phospholipids, its presence significantly influences the biophysical properties of the membrane and plays a crucial role as a second messenger in vital cellular signaling pathways. This technical guide provides an in-depth exploration of this compound's function in cell membrane composition, detailing its impact on membrane structure and fluidity, its involvement in signaling cascades, and the experimental methodologies used to elucidate these roles.

This compound and its Impact on Membrane Biophysical Properties

This compound's structure, with its two saturated 16-carbon acyl chains, leads to distinct effects on the physical characteristics of the cell membrane. Its incorporation can alter membrane fluidity, thickness, and the formation of specialized microdomains known as lipid rafts.

Modulation of Membrane Fluidity

Membrane fluidity is essential for numerous cellular functions, including the lateral diffusion of proteins and lipids, membrane trafficking, and signal transduction.[1] this compound, being a saturated lipid, generally decreases membrane fluidity. This effect is primarily due to the straight, tightly packing nature of its palmitic acid chains, which increases van der Waals interactions between adjacent lipid molecules.

The influence on membrane fluidity can be quantified by measuring the phase transition temperature (Tm) of lipid bilayers, the temperature at which the membrane transitions from a rigid gel phase to a more fluid liquid-crystalline phase. Molecular dynamics simulations have shown that glycerol-dipalmitate (GDP) increases the main transition temperature by approximately 25K compared to its mono-palmitated counterpart, indicating a stabilization of the gel phase and thus reduced fluidity.[2] This tighter packing of the acyl chains also leads to increased order parameters and a reduced extent of lipid tilting within the bilayer.[2]

Table 1: Effect of this compound on Membrane Fluidity (from Molecular Dynamics Simulations)

| Parameter | Change upon this compound Incorporation | Reference |

| Main Transition Temperature (Tm) | Increased by ~25 K (compared to GMP) | [2] |

| Acyl Chain Packing | Tighter | [2] |

| Lipid Tilting | Reduced | [2] |

| Order Parameters | Increased | [2] |

| Fluidity | Reduced | [2] |

Influence on Bilayer Thickness

The incorporation of this compound can also affect the thickness of the lipid bilayer. The extended conformation of its saturated acyl chains can lead to an increase in the hydrophobic thickness of the membrane. This has been observed in studies using techniques such as small-angle X-ray scattering (SAXS), which can precisely measure the dimensions of lipid bilayers.[3][4] Changes in membrane thickness can, in turn, influence the function of transmembrane proteins and affect the overall stability of the membrane.

Role in Lipid Raft Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins.[5] These domains are thought to play a crucial role in signal transduction and protein trafficking. The saturated nature of this compound's acyl chains promotes its partitioning into these more ordered lipid environments. While direct quantitative data on this compound-induced lipid raft formation is an area of ongoing research, the principle is that the inclusion of saturated lipids like this compound can stabilize and potentially expand these ordered domains. The kinetics of domain formation in lipid mixtures can be complex and are influenced by factors such as temperature and the specific lipid composition.[6]

This compound in Cellular Signaling: The Protein Kinase C Pathway

One of the most well-characterized roles of diacylglycerols, including this compound, is as a second messenger in signal transduction pathways. Specifically, 1,2-diacyl-sn-glycerols are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide array of cellular processes such as proliferation, differentiation, and apoptosis.[7]

The activation of conventional and novel PKC isoforms is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG at the inner leaflet of the plasma membrane.[8][9] DAG, including 1,2-dipalmitin, then recruits PKC from the cytosol to the membrane. This translocation is mediated by the binding of DAG to the C1 domain of PKC.[7][10] For conventional PKC isoforms, this process is also dependent on an increase in intracellular calcium levels.[7] Once at the membrane, PKC becomes fully active and can phosphorylate its downstream target proteins, propagating the cellular signal. It is important to note that sn-1,2-dipalmitoyl-glycerol is considered a weak activator of PKC compared to DAGs with unsaturated acyl chains.[7]

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to study the effects of this compound on cell membranes and its role in signaling.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a widely used technique to measure membrane fluidity. It utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which intercalates into the hydrophobic core of the lipid bilayer.[10][11] The rotational mobility of the probe, which is inversely related to membrane fluidity, is determined by measuring the polarization of the emitted fluorescence.

Protocol:

-

Liposome (B1194612) Preparation: Prepare liposomes composed of the desired lipid mixture (e.g., DPPC with varying concentrations of this compound) by the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.

-

Probe Incorporation: Incubate the liposome suspension with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at a molar ratio of approximately 1:500 (probe:lipid). The incubation should be carried out above the Tm of the lipid mixture to ensure proper incorporation of the probe.

-

Fluorescence Measurement: Place the liposome suspension in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 360 nm for DPH) and measure the intensity of the emitted light through both vertical (I_VV) and horizontal (I_VH) polarizers (e.g., at 430 nm for DPH).

-

Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, which corrects for the differential transmission of the emission optics for vertically and horizontally polarized light.

-

Data Analysis: Plot the fluorescence anisotropy as a function of temperature. A decrease in anisotropy indicates an increase in membrane fluidity. The Tm can be determined from the inflection point of the curve.

Characterization of Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in materials.[12][13] In the context of lipid membranes, DSC can provide precise information about the Tm and the cooperativity of the phase transition.

Protocol:

-

Sample Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the lipid mixture of interest. Concentrate the liposome suspension to a known lipid concentration.

-

DSC Measurement: Load a precise amount of the liposome suspension into an aluminum DSC pan and seal it. Place an equivalent amount of the buffer in a reference pan. Place both pans in the DSC instrument.

-

Temperature Scan: Scan the temperature over a desired range that encompasses the expected phase transition, typically at a constant rate (e.g., 1-5 °C/min). Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The resulting thermogram will show an endothermic peak at the phase transition temperature. The peak maximum corresponds to the Tm. The width of the peak provides information about the cooperativity of the transition, with sharper peaks indicating higher cooperativity.

Visualization of Membrane Domains by Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can be used to visualize the topography of surfaces at the nanometer scale.[13][14][15] In the study of lipid membranes, AFM can be used to image the formation of lipid domains, such as lipid rafts, in supported lipid bilayers.

Protocol:

-

Supported Lipid Bilayer (SLB) Formation: Prepare a supported lipid bilayer on a smooth substrate, such as mica, by vesicle fusion. Incubate a solution of small unilamellar vesicles (SUVs) with the desired lipid composition on the freshly cleaved mica surface.

-

AFM Imaging: Image the SLB in a liquid environment (e.g., buffer) using the AFM in tapping mode. This mode minimizes the lateral forces on the soft lipid bilayer.

-